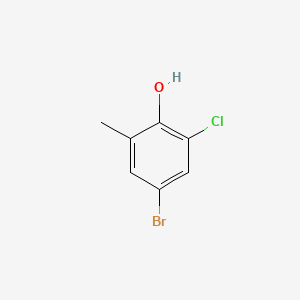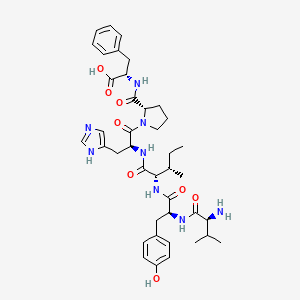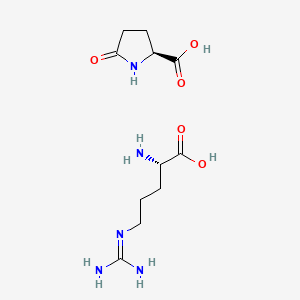
4-Bromo-2-chloro-6-methylphenol
Descripción general
Descripción
4-Bromo-2-chloro-6-methylphenol is a halophenol . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Synthesis Analysis
The Schiff base compound, 4-bromo-2- [ (E)-6-methyl-2-pyridyliminomethyl]phenol, has been synthesized by a reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another synthesis involves the reaction of 2-chloro-6-methylphenol with N-Bromosuccinimide and acetic acid .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-chloro-6-methylphenol is C7H6BrClO . The InChI code is InChI=1S/C7H6BrClO/c1-4-2-5 (8)3-6 (9)7 (4)10/h2-3,10H,1H3 . The Canonical SMILES is CC1=CC (=CC (=C1O)Cl)Br .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-chloro-6-methylphenol is 221.48 g/mol . The XLogP3, a measure of the compound’s lipophilicity, is 2.4 . The boiling point is 254°C at 760mmHg .Aplicaciones Científicas De Investigación
- Field : Pharmaceutical Industry
- Application : 4-Bromo-2-chloro-6-methylphenol is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used up in further reactions to produce this product. In this case, 4-Bromo-2-chloro-6-methylphenol could be used in the synthesis of various pharmaceutical drugs.
- Field : Crystallography
- Application : The molecular structure of a compound similar to 4-Bromo-2-chloro-6-methylphenol, namely (E)-2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol, has been investigated .
- Method of Application : The investigation involved the use of crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .
- Results : The study found that the compound prefers the phenol-imine form in both solid state and solvent media .
Pharmaceutical Intermediate
Molecular Structure Investigation
- Field : Organic Chemistry
- Application : 4-Bromo-2-chloro-6-methylphenol could potentially be used in the synthesis of various aromatic compounds . Aromatic compounds are a significant class of organic molecules that are widely used in various industries.
Synthesis of Aromatic Compounds
Production of Plastics, Pesticides, Pharmaceuticals, and Dyes
- Field : Organic Chemistry
- Application : 4-Bromo-2-chloro-6-methylphenol could potentially be used in the synthesis of various aromatic compounds . Aromatic compounds are a significant class of organic molecules that are widely used in various industries.
Synthesis of Aromatic Compounds
Production of Plastics, Pesticides, Pharmaceuticals, and Dyes
Safety And Hazards
Safety data indicates that contact with skin and eyes should be avoided . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .
Relevant Papers There are several papers related to the synthesis and characterization of compounds similar to 4-Bromo-2-chloro-6-methylphenol . These papers provide valuable insights into the properties and potential applications of these types of compounds.
Propiedades
IUPAC Name |
4-bromo-2-chloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUDPYBPXKGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226263 | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methylphenol | |
CAS RN |
7530-27-0 | |
| Record name | 4-Bromo-6-chloro-2-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007530270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7530-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-6-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-6-CHLORO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1Q03LGP5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)









